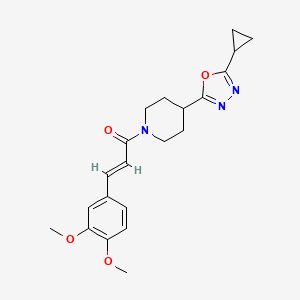

(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-26-17-7-3-14(13-18(17)27-2)4-8-19(25)24-11-9-16(10-12-24)21-23-22-20(28-21)15-5-6-15/h3-4,7-8,13,15-16H,5-6,9-12H2,1-2H3/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHVRMXRBMEOBM-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 313.36 g/mol. The structural features include:

- A cyclopropyl group attached to the oxadiazole ring.

- A piperidine moiety which enhances its bioactivity.

- A propene chain conjugated with a dimethoxyphenyl group.

Biological Activity Overview

1. Anticancer Activity

The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing this moiety can inhibit various cancer cell lines through multiple mechanisms:

The compound has shown significant cytotoxic effects against these cell lines, indicating its potential as an anticancer agent.

2. Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Many oxadiazole derivatives have been reported to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases, which are crucial for cell proliferation and survival .

Case Studies

Recent studies have highlighted the efficacy of similar oxadiazole compounds in preclinical models:

- A study by Arafa et al. demonstrated that derivatives of 1,3,4-oxadiazoles exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising alternative for cancer treatment .

Pharmacological Profiles

Beyond anticancer activity, compounds containing the oxadiazole ring have shown a wide range of biological activities:

- Antimicrobial : Exhibiting activity against various bacterial strains.

- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Analog Compounds:

(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (): Differences: Replaces the piperidinyl-oxadiazole with a phthalazinyl-s-butyl group and introduces a diaminopyrimidine-methyl substituent. Impact: The diaminopyrimidine group may enhance DNA-binding affinity, while the phthalazine ring could alter solubility. Reported synthesis yields 72% using Pd(OAc)₂ in DMF .

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (): Differences: Substitutes oxadiazole-piperidine with imidazole-phenyl and 4-methylphenyl groups.

(E)-1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one ():

- Differences : Uses a 1,2,4-oxadiazole isomer and adds a trifluoromethyl-tetrazole group.

- Impact : The 1,2,4-oxadiazole may confer different electronic effects, while the CF₃ group increases lipophilicity and bioavailability .

(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one ():

- Differences : Replaces oxadiazole-piperidine with a furan-carbonyl-piperazine moiety.

- Impact : The furan group may reduce steric hindrance, improving binding to flat enzymatic pockets .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Oxadiazole ring formation : Cyclopropyl-substituted oxadiazole can be synthesized via cyclization of thiosemicarbazides or hydrazides under oxidative conditions (e.g., using POCl₃ or iodine) .

Piperidine functionalization : The piperidine ring is modified via nucleophilic substitution or coupling reactions to introduce the oxadiazole moiety .

Chalcone formation : The (E)-prop-2-en-1-one linker is formed via Claisen-Schmidt condensation between a ketone (e.g., acetylpiperidine derivative) and a 3,4-dimethoxybenzaldehyde derivative under basic conditions (e.g., NaOH/ethanol) .

- Critical Note : Reaction conditions (temperature, solvent polarity) must be optimized to ensure stereoselectivity for the (E)-isomer .

Q. How can structural characterization be performed to confirm the stereochemistry and regiochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves the (E)-configuration of the enone linker and dihedral angles between the piperidine, oxadiazole, and dimethoxyphenyl rings .

- NMR spectroscopy :

- ¹H NMR: Coupling constants (J = 12–16 Hz for trans-vinylic protons) confirm the (E)-stereochemistry .

- ¹³C NMR: Signals at δ 180–190 ppm indicate the carbonyl group of the enone .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₆N₃O₄⁺) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different assays?

- Methodological Answer :

- Assay optimization :

Solubility correction : Use DMSO/water mixtures (≤0.1% DMSO) to avoid solvent-induced artifacts .

Control for degradation : Monitor compound stability via HPLC under assay conditions (e.g., pH, temperature) .

- Target validation : Perform competitive binding assays (e.g., SPR, ITC) to confirm direct interactions with proposed targets (e.g., kinases or GPCRs) .

- Statistical rigor : Use ANOVA with post-hoc tests to assess inter-assay variability .

Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking :

Protein preparation : Optimize the target’s active site (e.g., protonation states of residues) using tools like AutoDock Vina .

Ligand flexibility : Apply conformational sampling for the oxadiazole and dimethoxyphenyl groups to account for induced-fit binding .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of docked poses .

- Free-energy calculations : Use MM-PBSA/GBSA to rank binding affinities .

Q. How can synthetic yields be improved while maintaining stereochemical purity?

- Methodological Answer :

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps involving the dimethoxyphenyl group .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) for Claisen-Schmidt condensation to enhance reaction rates .

- Workflow automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .

Data Analysis and Optimization

Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic data?

- Methodological Answer :

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify major metabolites via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction and correlate with in vivo efficacy .

- PK/PD modeling : Integrate bioavailability data (e.g., Cₘₐₓ, t₁/₂) to refine dosing regimens .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the oxadiazole moiety?

- Methodological Answer :

- Analog synthesis : Replace cyclopropyl with other substituents (e.g., methyl, phenyl) and assess effects on:

Lipophilicity : Measure logP values (e.g., shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.